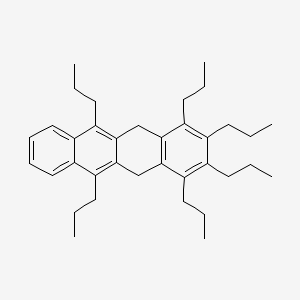
1,2,3,4,6,11-Hexapropyl-5,12-dihydrotetracene
货号 B8493221
分子量: 482.8 g/mol
InChI 键: BQUKLINMYVRODW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07901594B2
Procedure details


5,12-Dihydro-1,2,3,4,6,11-hexapropylnaphthacene (0.503 g, 1.04 mmol), 2,3-dichloro-5,6-dicyanobenzoquinone (0.260 g, 1.14 mmol) and 1,4-dioxane (3 ml) were charged in a reactor. The mixture was refluxed for 24 hours. After cooling, the precipitates were removed by filtration. The solvent in the mixture was removed in vacuum followed by recrystallization from chloroform/methanol. The orange red title compound (0.112 g) was obtained. The NMR yield was 36% and the isolation yield was 22%.
Quantity
0.503 g
Type
reactant
Reaction Step One



Name
Yield
36%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:21]2[CH2:20][C:19]3[C:10](=[C:11]([CH2:25][CH2:26][CH3:27])[C:12]4[C:17]([C:18]=3[CH2:22][CH2:23][CH3:24])=[CH:16][CH:15]=[CH:14][CH:13]=4)[CH2:9][C:8]=2[C:7]([CH2:28][CH2:29][CH3:30])=[C:6]([CH2:31][CH2:32][CH3:33])[C:5]=1[CH2:34][CH2:35][CH3:36])[CH2:2][CH3:3].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1>[CH2:28]([C:7]1[C:8]2[C:21](=[CH:20][C:19]3[C:10]([CH:9]=2)=[C:11]([CH2:25][CH2:26][CH3:27])[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:18]=3[CH2:22][CH2:23][CH3:24])[C:4]([CH2:1][CH2:2][CH3:3])=[C:5]([CH2:34][CH2:35][CH3:36])[C:6]=1[CH2:31][CH2:32][CH3:33])[CH2:29][CH3:30]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.503 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C1=C(C(=C(C=2CC3=C(C4=CC=CC=C4C(=C3CC12)CCC)CCC)CCC)CCC)CCC
|
|
Name
|
|
|
Quantity
|
0.26 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 24 hours
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitates were removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent in the mixture was removed in vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by recrystallization from chloroform/methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C1=C(C(=C(C2=CC3=C(C4=CC=CC=C4C(=C3C=C12)CCC)CCC)CCC)CCC)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.112 g | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
